2-Bromoanisole

Physicochemical properties Regioisomer comparison Density and refractive index

2-Bromoanisole (CAS 578-57-4) is the ortho-substituted aryl bromide that no meta or para isomer can functionally replace. The ortho-methoxy group electronically directs cross-coupling reactivity (Suzuki, Buchwald-Hartwig, Heck, Ullmann) and enables ortho-selective metal-halogen exchange, critical for synthesizing Beraprost sodium analogues and metacyclophane scaffolds. Researchers requiring regioselective ortho-functionalization must use this isomer to maintain reaction yields and downstream synthetic efficiency.

Molecular Formula C7H7BrO
Molecular Weight 187.03 g/mol
CAS No. 578-57-4
Cat. No. B166433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoanisole
CAS578-57-4
Synonyms2-Bromoanisole
Molecular FormulaC7H7BrO
Molecular Weight187.03 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1Br
InChIInChI=1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
InChIKeyHTDQSWDEWGSAMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Bromoanisole (CAS 578‑57‑4) Product‑Specific Evidence Guide


2‑Bromoanisole (1‑bromo‑2‑methoxybenzene, CAS 578‑57‑4) is an organobromide with the formula BrC₆H₄OCH₃ [1]. It is one of three regioisomers of bromoanisole, alongside 3‑bromoanisole and 4‑bromoanisole [2]. The compound is a colorless to pale yellow liquid at ambient temperature with a molecular weight of 187.04 g·mol⁻¹ [1][3]. Its structural features—an ortho‑positioned bromine atom and a methoxy substituent—define its physicochemical profile and its utility as a standard coupling partner in metal‑catalyzed cross‑coupling reactions including Suzuki, Buchwald‑Hartwig, Heck, and Ullmann couplings [1][4].

Why Generic Substitution Fails for 2‑Bromoanisole (CAS 578‑57‑4) Procurement


Substitution of 2‑bromoanisole with its regioisomers (3‑bromoanisole, 4‑bromoanisole) or with other aryl bromides such as bromobenzene or 4‑bromotoluene is not trivial for scientific and industrial applications. The ortho‑positioning of the bromine relative to the electron‑donating methoxy group fundamentally alters the electronic environment of the aromatic ring, which directly influences both the compound's physical properties (density, refractive index, melting point) and its chemical reactivity in cross‑coupling, nucleophilic aromatic substitution, and metal‑halogen exchange reactions [1][2]. Moreover, the ortho‑methoxy group can serve as a directing moiety in subsequent functionalization steps, a capability absent in meta‑ or para‑substituted analogs [3]. The evidence presented in Section 3 quantifies these differences and demonstrates that generic substitution cannot be performed without altering reaction yields, regioselectivity outcomes, and downstream synthetic efficiency.

2‑Bromoanisole (CAS 578‑57‑4) Quantitative Differentiation Evidence


Physicochemical Differentiation: Ortho‑Substituted Bromoanisole vs. Meta and Para Regioisomers

2‑Bromoanisole exhibits quantitatively distinct physical properties relative to its meta and para regioisomers. At 20 °C, 2‑bromoanisole has a density of 1.502 g/mL and a refractive index of 1.5727, whereas 3‑bromoanisole shows a lower refractive index of 1.5635 and 4‑bromoanisole a lower density of 1.494 g/mL [1][2][3]. The ortho‑positioned bromine and methoxy group create a unique electronic and steric environment that affects intermolecular interactions and spectroscopic signatures [1].

Physicochemical properties Regioisomer comparison Density and refractive index

Optimized Suzuki–Miyaura Coupling Yield of 2‑Bromoanisole: Solvent System Dependence

Under optimized palladium‑catalyzed Suzuki–Miyaura coupling conditions with phenylboronic acid, 2‑bromoanisole achieves a GC yield of 84.1% when using EtOH/H₂O (1:1) as solvent with K₂CO₃ base and Pd@DTE catalyst (0.1 mol%) at 50 °C. This contrasts sharply with yields in pure ethanol (42.0%) or pure water (57.5%) [1]. The data demonstrate that achieving high yields with this ortho‑substituted aryl bromide requires specific solvent optimization, a consideration that differs from less sterically hindered substrates.

Suzuki–Miyaura coupling Palladium catalysis Reaction optimization

Ortho‑Selective Metal‑Halogen Exchange: 2‑Bromoanisole vs. Isomeric Bromoanisoles

2‑Bromoanisole participates in ortho‑selective metal‑halogen exchange reactions via Grignard reagents, a transformation that has been specifically exploited in the total synthesis of m‑phenylenePGI₂ derivatives (including the drug Beraprost) [1]. The ortho‑positioned bromine, directed by the adjacent methoxy group, enables selective functionalization at the ortho position that is not achievable with meta‑ or para‑bromoanisole [1][2].

Metal‑halogen exchange Regioselectivity Grignard reagent

2‑Bromoanisole as a Precursor to Ortho‑Substituted Benzaldehydes: o‑Anisaldehyde Synthesis

2‑Bromoanisole is an established precursor to o‑anisaldehyde (2‑methoxybenzaldehyde) [1]. This transformation leverages the ortho‑bromine as a leaving group for formylation or as a handle for lithium‑halogen exchange followed by DMF quenching. Neither 3‑bromoanisole nor 4‑bromoanisole can directly yield ortho‑substituted benzaldehydes without additional rearrangement steps.

Synthetic intermediate Formylation Ortho‑anisaldehyde

Comparative Reactivity in Metal‑Halogen Exchange: 2‑Bromoanisole vs. 2‑Iodoanisole

In metal‑halogen exchange studies using diaryl cyanocopperlithium reagents, 2‑bromoanisole and 2‑iodoanisole exhibit differing reactivity profiles [1]. While the iodo analog typically undergoes faster oxidative addition, the bromo analog provides a balance of stability and reactivity that is often preferred for scalable processes where the higher cost and lower stability of iodoarenes are prohibitive [1].

Metal‑halogen exchange Reactivity comparison Halogen effect

2‑Bromoanisole in Copper‑Catalyzed Grignard Coupling: exo‑Metacyclophane Synthesis

2‑Bromoanisole serves as the foundational building block in a 6‑step synthetic route to exo‑[n.m.n.m]metacyclophanes (n,m ≥ 3) using a [2 + 2] approach. The synthesis employs a soluble copper catalyst [CuBr–LiSPh–LiBr–THF] to efficiently couple the Grignard reagent derived from 2‑bromoanisole with alkyl or ether tosylate reagents, furnishing the macrocyclic ring in good to moderate yield [1][2].

Copper catalysis Grignard coupling Metacyclophane synthesis

2‑Bromoanisole (CAS 578‑57‑4) Best Research and Industrial Application Scenarios


Suzuki–Miyaura Cross‑Coupling for Biaryl Pharmaceutical Intermediates

2‑Bromoanisole is employed in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions to synthesize unsymmetrically substituted biphenyl compounds [1]. With optimized conditions (EtOH/H₂O 1:1, K₂CO₃, 0.1 mol% Pd catalyst, 50 °C), a GC yield of 84.1% is achievable with phenylboronic acid [2]. This methodology supports the preparation of biaryl motifs prevalent in pharmaceutical intermediates, including proteomimetics targeting coactivator binding inhibition [3].

Ortho‑Selective Metal‑Halogen Exchange for Directed Functionalization

The ortho‑positioned bromine in 2‑bromoanisole, directed by the adjacent methoxy group, enables ortho‑selective metal‑halogen exchange via Grignard reagents [1][2]. This regioselective transformation was a key innovation in the total synthesis of m‑phenylenePGI₂ derivatives, culminating in the development of the orally active prostacyclin analog Beraprost sodium [2]. Researchers requiring ortho‑functionalized aromatic building blocks should prioritize 2‑bromoanisole over its meta or para regioisomers.

Synthesis of o‑Anisaldehyde as a Flavor, Fragrance, and Synthetic Intermediate

2‑Bromoanisole is an established precursor to o‑anisaldehyde (2‑methoxybenzaldehyde) [1]. This ortho‑methoxybenzaldehyde serves as a key intermediate in the synthesis of fine chemicals, flavor and fragrance compounds, and pharmaceutical agents. The bromine atom functions as a leaving group or as a site for lithium‑halogen exchange followed by formylation, providing direct access to the ortho‑substituted benzaldehyde scaffold [1][2].

exo‑Metacyclophane Macrocycles for Supramolecular and Materials Chemistry

2‑Bromoanisole is the starting material for a validated 6‑step synthetic route to exo‑[n.m.n.m]metacyclophanes (n,m ≥ 3) [1][2]. The synthesis utilizes copper‑catalyzed Grignard coupling with tosylate electrophiles to construct the macrocyclic framework. These exo‑metacyclophanes are studied as homologues of calix[4]arenes and find potential applications in host‑guest chemistry, molecular recognition, and advanced materials development [2].

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